N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group attached to a dimethylbenzenesulfonamide backbone, with a 3,4-dimethoxyphenyl ethyl side chain.
Mechanism of Action
Target of Action
Similar compounds have been known to act as inhibitors of monoamine oxidase
Mode of Action
It is suggested that similar compounds may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Biochemical Pathways
Inhibition of monoamine oxidase can affect the metabolism of several neurotransmitters, including dopamine, norepinephrine, and serotonin . This can have downstream effects on various neurological processes.
Result of Action
Inhibition of monoamine oxidase can potentially lead to increased levels of neurotransmitters in the brain, which can affect mood and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzenesulfonamide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide stands out due to its specific structural features, such as the combination of a sulfonamide group with a dimethylbenzenesulfonamide backbone and a 3,4-dimethoxyphenyl ethyl side chain.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-13-5-6-14(2)18(11-13)24(20,21)19-10-9-15-7-8-16(22-3)17(12-15)23-4/h5-8,11-12,19H,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONSURJPKBIHRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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